molecular formula C16H19N3O B7628349 5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide

5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide

Cat. No.: B7628349
M. Wt: 269.34 g/mol
InChI Key: GCBUHWPKTPEVBR-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide is an organic compound belonging to the class of pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a carboxamide group and a phenyl ring bearing methyl and isopropyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazine derivative with an appropriate amine, such as 2-methyl-6-propan-2-ylphenylamine, under conditions that facilitate amide bond formation (e.g., using coupling agents like EDCI or DCC).

    Substitution Reactions: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted pyrazines.

Scientific Research Applications

5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Utilized in the development of specialty chemicals and materials with specific desired properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-N-(2-methylphenyl)pyrazine-2-carboxamide
  • 5-methyl-N-(2-isopropylphenyl)pyrazine-2-carboxamide
  • N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide

Uniqueness

5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-10(2)13-7-5-6-11(3)15(13)19-16(20)14-9-17-12(4)8-18-14/h5-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBUHWPKTPEVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC=C(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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